molecular formula C8H7ClF3N B14841624 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine

Katalognummer: B14841624
Molekulargewicht: 209.59 g/mol
InChI-Schlüssel: GCBPJVPJOIZJFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various applications, particularly in the agrochemical and pharmaceutical industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine. One common approach involves the chlorination of 2-methyl-4-(trifluoromethyl)pyridine using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block. This can be achieved through various cyclization reactions, often using trifluoromethyl copper as a reagent .

Industrial Production Methods

In industrial settings, the production of this compound often involves vapor-phase chlorination/fluorination at high temperatures (above 300°C) with transition metal-based catalysts such as iron fluoride. This method allows for efficient and high-yield production of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various synthetic and industrial applications .

Eigenschaften

Molekularformel

C8H7ClF3N

Molekulargewicht

209.59 g/mol

IUPAC-Name

2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c1-5-2-6(4-9)13-7(3-5)8(10,11)12/h2-3H,4H2,1H3

InChI-Schlüssel

GCBPJVPJOIZJFO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)C(F)(F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.